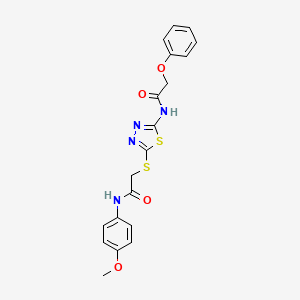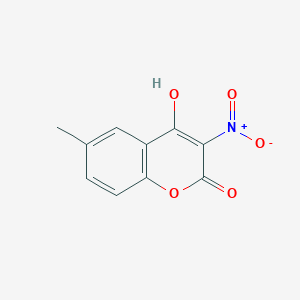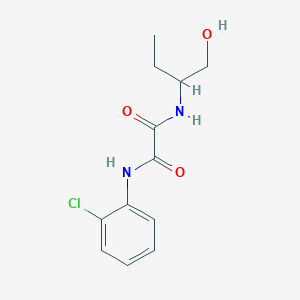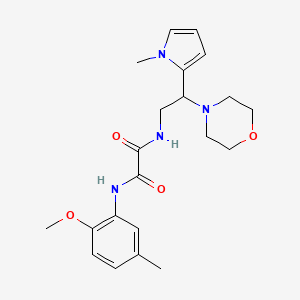
2-chloro-N-ethyl-5-fluoropyrimidin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-chloro-N-ethyl-5-fluoropyrimidin-4-amine” is a chemical compound with the molecular formula C6H7ClFN3 . It is used as a starting material for the preparation of various other compounds .
Synthesis Analysis
This compound can be synthesized from 2-Chloro-5-fluoropyrimidine, which can be used as a starting material for the preparation of 5-fluoro-2-amino pyrimidines by reacting with various amines in the presence of K2CO3, via C-N bond forming reaction .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the SMILES stringFc1cnc(Cl)nc1 . Chemical Reactions Analysis
“this compound” can react with various amines in the presence of K2CO3 to form 5-fluoro-2-amino pyrimidines . It can also be used in the synthesis of benzamide scaffolds as potent antagonists against P2X7 receptors .Physical And Chemical Properties Analysis
The compound has a molecular weight of 175.59 . It has a refractive index of n20/D 1.503 and a density of 1.439 g/mL at 20 °C .科学的研究の応用
Synthesis and Application in Kinase Inhibition
2-chloro-N-ethyl-5-fluoropyrimidin-4-amine, due to its structural similarity to biologically active cores found in various anticancer agents like 5-fluorouracil (5-FU), has been explored for its potential as a kinase inhibitor. Researchers have developed novel compounds using 5-fluoropyrimidine-2-carboxamides and 5-fluoropyrimidine-4-carboxamides, showcasing the versatility of the pyrimidine core in synthesizing potential anticancer agents. These compounds were synthesized through regioselective substitution processes, emphasizing the importance of the fluoropyrimidine structure in medicinal chemistry research (Wada et al., 2012).
Antibacterial Agent Synthesis
The compound's derivative frameworks have been utilized in synthesizing antibacterial agents. For instance, the synthesis and antibacterial activity of various analogues, including those with amino- and hydroxy-substituted cyclic amino groups, have been reported. These compounds exhibited promising antibacterial properties, showcasing the potential of this compound derivatives in developing new antibacterial drugs (Egawa et al., 1984).
Anticancer Mechanisms
The structural analogues of this compound have been investigated for their unique mechanisms of action in cancer treatment, particularly in tubulin inhibition. These studies demonstrate how modifications to the fluoropyrimidine scaffold can lead to compounds with novel mechanisms of action against cancer, highlighting the compound's potential in oncological research (Zhang et al., 2007).
Chemical Synthesis and Mechanistic Studies
The chemical behavior of pyrimidine derivatives, including those related to this compound, has been a subject of study to understand their reaction mechanisms better. These insights are crucial for developing more efficient synthesis methods and understanding the reactivity of such compounds, contributing to broader applications in pharmaceuticals and materials science (Valk et al., 2010).
Safety and Hazards
作用機序
Target of Action
The primary target of 2-chloro-N-ethyl-5-fluoropyrimidin-4-amine is the Janus kinase 2 (JAK2) enzyme . JAK2 is a non-receptor tyrosine kinase that plays a crucial role in signal transduction from cytokine receptors to regulate immune responses and hematopoiesis .
Mode of Action
This compound interacts with JAK2 by binding to its ATP-binding pocket, thereby inhibiting its kinase activity . This inhibition prevents the phosphorylation and activation of downstream signaling proteins, leading to a decrease in the transcription of target genes .
Biochemical Pathways
The inhibition of JAK2 by this compound affects the JAK-STAT signaling pathway . This pathway is involved in various biological processes, including cell proliferation, differentiation, apoptosis, and immune regulation . By inhibiting JAK2, this compound disrupts these processes, leading to potential therapeutic effects .
Result of Action
The molecular effect of this compound is the inhibition of JAK2 kinase activity . On a cellular level, this leads to a decrease in the activation of the JAK-STAT signaling pathway, affecting cellular processes such as proliferation and differentiation . The overall effect of these changes depends on the specific biological context, including the type of cells and the presence of other signaling molecules .
生化学分析
Biochemical Properties
2-chloro-N-ethyl-5-fluoropyrimidin-4-amine can interact with various enzymes, proteins, and other biomolecules . It can be used as a starting material for the preparation of 5-fluoro-2-amino pyrimidines . This interaction involves a C-N bond-forming reaction with various amines in the presence of K2CO3 .
Cellular Effects
It is known that it can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it is used in the synthesis of a potent inhibitor of the JAK2 kinase .
特性
IUPAC Name |
2-chloro-N-ethyl-5-fluoropyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClFN3/c1-2-9-5-4(8)3-10-6(7)11-5/h3H,2H2,1H3,(H,9,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTGVSGYCQRHMSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=NC=C1F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClFN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-Fluorophenyl)-1-[3-(2-methylpropanesulfonyl)piperidin-1-yl]ethan-1-one](/img/structure/B2711916.png)




![N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)cyclopropanecarboxamide](/img/structure/B2711924.png)

![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-nitrophenyl)propanamide](/img/structure/B2711926.png)

![4-(4-Benzylphenoxy)-6-phenylthieno[2,3-d]pyrimidine](/img/structure/B2711930.png)

![4-Bromo-2-[(3,4-dimethylanilino)methyl]-6-methoxybenzenol](/img/structure/B2711932.png)

